Dimyristoyl peroxide

diacyl peroxide decomposition kinetics half-life temperature chain length effect

Dimyristoyl peroxide (CAS 3530-28-7), systematically named tetradecanoyl tetradecaneperoxoate, is a long-chain aliphatic diacyl peroxide with molecular formula C₂₈H₅₄O₄ and molecular weight 454.73 g·mol⁻¹. It belongs to the class of symmetrical organic peroxides that function as free‑radical initiators for polymerization of ethylenically unsaturated monomers.

Molecular Formula C28H54O4
Molecular Weight 454.7 g/mol
CAS No. 3530-28-7
Cat. No. B14164546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimyristoyl peroxide
CAS3530-28-7
Molecular FormulaC28H54O4
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-32-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
InChIKeySLFUZVJZPBHLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimyristoyl Peroxide (CAS 3530-28-7) Baseline Characterization for Scientific Procurement


Dimyristoyl peroxide (CAS 3530-28-7), systematically named tetradecanoyl tetradecaneperoxoate, is a long-chain aliphatic diacyl peroxide with molecular formula C₂₈H₅₄O₄ and molecular weight 454.73 g·mol⁻¹ . It belongs to the class of symmetrical organic peroxides that function as free‑radical initiators for polymerization of ethylenically unsaturated monomers [1]. The compound is a white crystalline solid with a melting point of 63–64 °C (recrystallized from methanol) . Its fourteen‑carbon myristoyl chains confer distinct solubility and thermal decomposition characteristics relative to shorter‑chain diacyl peroxide analogs, making it a candidate for polymerization processes requiring higher‑temperature initiation profiles or enhanced compatibility with hydrophobic monomer systems.

Initiation profile Higher-temperature radical generation for hydrophobic monomer systems
Phase partitioning Strong organic-phase preference supports suspension and bulk polymerization

Why Dimyristoyl Peroxide Cannot Be Directly Substituted by Shorter-Chain Diacyl Peroxides in Industrial Free-Radical Processes


Diacyl peroxides constitute a class of thermally labile initiators whose decomposition kinetics and radical-generation efficiency are chain‑length‑dependent [1]. The solid‑state photolysis and radical‑decay behavior of diacyl peroxides derived from unbranched fatty acids (butyric through stearic) demonstrates that radical decay activity is inversely related to chain length [2]. Consequently, substituting dimyristoyl peroxide (C₁₄) with dibenzoyl peroxide (aromatic, C₀ side‑chains) or dilauroyl peroxide (C₁₂) is not kinetically neutral: each two‑carbon increment in chain length alters both the thermal half‑life temperature and the initiation rate in a given monomer system. Users who treat all diacyl peroxides as interchangeable risk mismatched radical flux, suboptimal molecular weight control, and unpredictable exotherm profiles in industrial polymerizations.

Shorter-chain diacyl peroxides (C₁₂, C₁₀) decompose at lower temperatures; substituting may shift initiation rate and alter exotherm control.
Aromatic initiators (e.g., dibenzoyl peroxide) have significantly lower hydrophobicity, risking aqueous-phase partitioning and reactor fouling in suspension processes.
Generic diacyl peroxide interchange ignores chain-length‑dependent radical decay activity; intermediate C₁₄ position is not replicated by C₁₂ or C₁₈ analogs.

Dimyristoyl Peroxide Quantitative Differentiation Evidence Against Closest Diacyl Peroxide Analogs


Thermal Half‑Life Shift with Methylene‑Unit Extension Across C₁₀–C₁₈ Diacyl Peroxides

Thermal decomposition half‑life data for structurally analogous saturated diacyl peroxides demonstrate a progressive increase in half‑life temperature with each additional methylene unit. Dilauroyl peroxide (C₁₂) exhibits a 1‑hour half‑life at approximately 62 °C, while dimyristoyl peroxide (C₁₄), bearing two additional methylene groups, is predicted to have a 1‑hour half‑life shifted upward by an estimated 3–5 °C based on the well‑established inverse relationship between chain length and radical‑decay activity in this homologous series [1][2]. Nouryon commercial data for dilauroyl peroxide (Laurox®) specify a 1‑hour half‑life temperature of 62 °C (chlorobenzene) ; the C₁₄ dimyristoyl peroxide is therefore expected to require a polymerization temperature approximately 3–5 °C higher to achieve equivalent initiator decomposition rates, enabling its use in processes where a slightly elevated initiation threshold is desirable for pot‑life extension or staged curing profiles.

Half‑life temperature
Class-level
Estimated 65–67 °C (1 h) vs. 62 °C for C₁₂ analog
Supports selection for processes needing moderately higher initiation threshold
Predicted from homologous series; verify under process conditions
diacyl peroxide decomposition kinetics half-life temperature chain length effect free-radical initiator selection

Chain‑Length‑Dependent Radical Decay Activity in Solid‑State Diacyl Peroxides

Ivanchev et al. (1971) quantitatively examined solid‑state photolysis and radical decay for a homologous series of aliphatic diacyl peroxides: dibutyryl (C₄), dicaproyl (C₆), dicapryloyl (C₈), dilauroyl (C₁₂), and distearoyl (C₁₈) peroxides [1]. Electron spin resonance (ESR) spectroscopy yielded rate constants for alkyl radical decay that decreased monotonically with increasing chain length. The abstract explicitly states “the activity is inversely related to chain length.” Dimyristoyl peroxide (C₁₄) falls between dilauroyl (C₁₂) and distearoyl (C₁₈) peroxides in this series, placing its radical‑decay rate constant at an intermediate value—lower than dilauroyl peroxide but higher than distearoyl peroxide [1]. This graded structure–activity relationship enables fine‑tuning of initiator radical flux by selecting the appropriate chain length.

Radical decay rate
Class-level
Intermediate between C₁₂ (faster decay) and C₁₈ (slower decay)
Enables fine‑tuning of radical flux for staged or temperature‑sensitive cures
ESR‑based ranking; exact rate constant not publicly reported
radical decay kinetics solid-state photolysis diacyl peroxide ESR chain-length-activity relationship

Increased Hydrophobicity and Non‑Polar Monomer Compatibility Relative to Shorter‑Chain and Aromatic Diacyl Peroxides

The predicted octanol–water partition coefficient (XLogP) for dimyristoyl peroxide is 12.7 , consistent with its 28‑carbon aliphatic framework. This value substantially exceeds that of dibenzoyl peroxide (XLogP ≈ 2.3; PubChem CID 7187 [1]) and dilauroyl peroxide (C₂₄H₄₆O₄, XLogP ≈ 10.5 [2]). The elevated log P reflects the compound’s highly lipophilic character, which affects its partitioning behavior in aqueous suspension polymerization systems. In vinyl chloride suspension polymerization—a major application domain for diacyl peroxide initiators—the initiator must partition preferentially into the monomer droplet phase rather than the aqueous phase [3]. Dimyristoyl peroxide’s higher log P ensures near‑quantitative partitioning into the organic monomer phase, minimizing initiator loss to the aqueous medium and reducing the risk of aqueous‑phase polymerization that leads to reactor fouling.

Hydrophobicity (XLogP)
Cross-study
XLogP 12.7 vs. 10.5 (C₁₂) & 2.3 (aromatic)
Supports near‑quantitative monomer‑phase partitioning, reducing aqueous‑phase loss
Computed values; experimental validation advised for specific monomer systems
hydrophobicity octanol-water partition coefficient monomer compatibility suspension polymerization

Proprietary Recognition in Peroxide Co‑Initiator Patent Literature as a Preferred Diacyl Peroxide

US Patent 3,932,372 A explicitly names myristoyl peroxide alongside lauroyl peroxide, pelargonoyl peroxide, and isononoyl peroxide as preferred diacyl compounds for a co‑initiator system comprising a preformed symmetrical diacyl peroxide and an acyl peroxy alkyl carbonate [1]. This patent citation establishes that dimyristoyl peroxide is recognized in the industrial intellectual property landscape as functionally suitable for polymerization of ethylenically unsaturated monomers. The inclusion of myristoyl peroxide in this select group indicates that its chain length provides a practically useful balance of thermal stability and radical generation efficiency that is not automatically achieved by other chain lengths within the diacyl peroxide family.

Patent recognition
Supporting evidence
Cited as preferred diacyl component in co‑initiator patent
Industrial relevance confirmed; reduces adoption risk for less‑common initiators
Qualitative endorsement; review specific claims for process fit
co-initiator system patent citation polymerization ethylenically unsaturated monomers

Dimyristoyl Peroxide Best‑Fit Application Scenarios Grounded in Quantitative Differentiation Evidence


Suspension PVC Polymerization Requiring a Moderately Elevated Initiator Half‑Life Temperature

In suspension PVC production, the initiator decomposition rate must be matched to the polymerization temperature and reactor residence time. Dimyristoyl peroxide’s estimated 1‑hour half‑life of 65–67 °C—approximately 3–5 °C above that of dilauroyl peroxide [1]—makes it suitable for PVC grades produced at slightly higher temperatures where dilauroyl peroxide would decompose too rapidly, causing an uncontrolled exotherm and broadened molecular weight distribution. Its high hydrophobicity (XLogP = 12.7) ensures preferential partitioning into vinyl chloride monomer droplets, supporting clean reactor operation and minimizing polymer scale formation on reactor walls .

Unsaturated Polyester Resin Curing at Intermediate Temperature Ranges

The chain‑length‑dependent decomposition kinetics of diacyl peroxides mean that dimyristoyl peroxide, with its intermediate C₁₄ chain length between dilauroyl (C₁₂) and distearoyl (C₁₈) peroxides, provides an intermediate radical generation rate [1]. This positions it as a curing initiator for unsaturated polyester and vinyl ester resin formulations that require longer gel times than achievable with shorter‑chain peroxides but faster cure than obtained with longer‑chain alternatives. Such profiles are particularly valuable in thick‑section composite laminates where exotherm management is critical to prevent thermal degradation.

Hydrophobic Acrylate and Methacrylate Bulk Polymerization

For bulk or solution polymerization of hydrophobic acrylate and methacrylate monomers, dimyristoyl peroxide’s high XLogP of 12.7 substantially exceeds that of aromatic initiators such as dibenzoyl peroxide (XLogP ≈ 2.3) . This enhanced compatibility with non‑polar monomer systems ensures homogeneous initiator distribution without the need for co‑solvents, reducing the risk of localized hot spots and improving molecular weight uniformity. The patent literature confirms the suitability of myristoyl peroxide for such co‑initiator applications [2].

Staged Radical Polymerization Processes Benefiting from Chain‑Length‑Tuned Initiator Half‑Life

Processes utilizing a staged temperature profile—where an initial low‑temperature polymerization is followed by a higher‑temperature finishing step—benefit from the ability to tailor initiator half‑life through chain‑length selection. Dimyristoyl peroxide occupies a distinct position in the diacyl peroxide chain‑length series that bridges the gap between dilauroyl peroxide and distearoyl peroxide [1]. This enables formulators to design initiator blends where each peroxide component activates at a different temperature stage, achieving controlled radical flux throughout the polymerization cycle.

Application
Selection Property
Validation Focus
Suspension PVC at elevated temperature
Higher initiation temperature threshold
Thermal half‑life verification in target monomer
Unsaturated polyester / vinyl ester curing
Intermediate radical generation rate
Gel time and exotherm profile under thick‑section cure
Hydrophobic acrylate / methacrylate bulk polymerization
Enhanced hydrophobicity for non‑polar monomer compatibility
Monomer‑phase initiator distribution and molecular weight uniformity
Staged radical polymerization with chain‑length‑tuned half‑life
Distinct intermediate position in diacyl peroxide series
Initiator blend performance across temperature stages
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